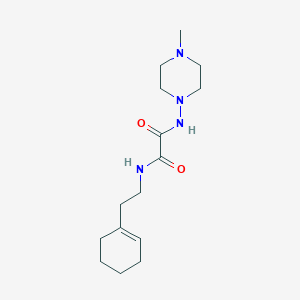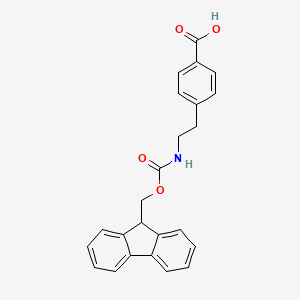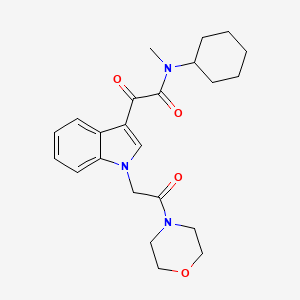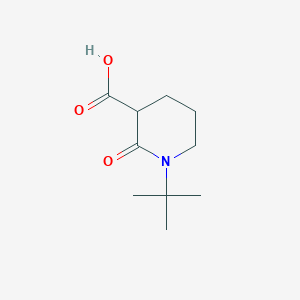![molecular formula C17H10F2N2OS B2825918 (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865248-99-3](/img/structure/B2825918.png)
(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that likely contains a benzothiazole core, which is a type of heterocycle . Benzothiazole and its derivatives have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores .
Synthesis Analysis
The synthesis of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was achieved through copper(I) catalyzed azide-alkyne cycloaddition reaction . FTIR, 1H, 13C-NMR and HRMS techniques were used to examine the structure of synthesized derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was examined using FTIR, 1H, 13C-NMR and HRMS techniques . These techniques are commonly used to confirm the structure of synthesized compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles include a copper(I) catalyzed azide-alkyne cycloaddition reaction . This reaction is often referred to as a “click reaction” due to its efficiency and versatility .科学的研究の応用
Antimicrobial Properties
Compounds related to (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide have been synthesized and shown promising antimicrobial properties. Specifically, novel fluorine-containing 5-arylidene derivatives bearing different pharmacophores and heterocyclic systems like quinazolinone and 4-thiazolidinone, potentially acting as antimicrobial agents, have been synthesized. Their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi, has been demonstrated through in vitro antimicrobial activity assessments. Compounds such as 6b, 6d, 6i, 6j, 6k, 6n, and 6s were identified as the most noteworthy derivatives due to their remarkable in vitro antimicrobial potency (Desai et al., 2013).
Sensor Applications
Benzimidazole/benzothiazole-based azomethines related to (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide have been designed and synthesized as fluorescent sensors. These molecules exhibit solvatochromic behavior and large Stokes shift, making them suitable for detecting specific analytes like Al3+ and Zn2+. Their good sensitivity and selectivity, along with their ability to show significant absorption and emission spectral changes upon coordination, highlight their potential in sensor applications (Suman et al., 2019).
Radiosynthesis for Clinical Imaging
Derivatives of (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide have been explored in the radiosynthesis of clinically used radiotracers, such as [18F]FMISO and [18F]PM-PBB3. These tracers are crucial in imaging hypoxia and tau pathology respectively, showcasing the potential of such compounds in enhancing medical imaging technologies for clinical applications (Ohkubo et al., 2021).
Coordination Networks and NLO Properties
The synthesis of coordination networks using tectons related to (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide has been studied. The impact of substituents on the structural topologies and nonlinear optical (NLO) properties of these coordination networks has been explored. Compounds crystallizing in chiral space groups exhibited significant second harmonic generation (SHG) efficiencies, suggesting their potential use in the field of nonlinear optics (Liao et al., 2013).
将来の方向性
Benzothiazole and benzoxazole compounds, such as “(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide”, continue to be of interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .
特性
IUPAC Name |
2-fluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2OS/c1-2-10-21-15-13(19)8-5-9-14(15)23-17(21)20-16(22)11-6-3-4-7-12(11)18/h1,3-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPHGZPHBZIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2825837.png)


![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2825843.png)



![3-(3,4-dimethoxyphenyl)-9-(4-fluorobenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2825849.png)



![Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2825853.png)

